4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a thiazole ring and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The thiazole ring is then introduced through a cyclization reaction, followed by the addition of the fluorophenyl group. The final step involves the incorporation of the 2,5-dioxopyrrolidin-1-yl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the gain of electrons or hydrogen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; often carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
- 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide
- 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Uniqueness
What sets 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide apart from similar compounds is the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3S/c21-14-5-1-12(2-6-14)16-11-28-20(22-16)23-19(27)13-3-7-15(8-4-13)24-17(25)9-10-18(24)26/h1-8,11H,9-10H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJXZMXYBGIOCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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